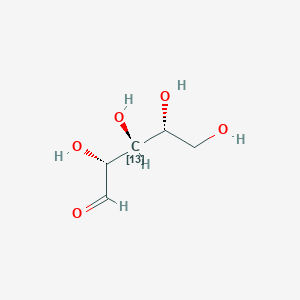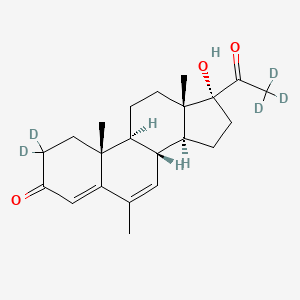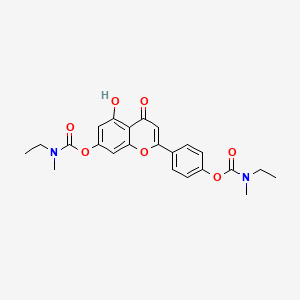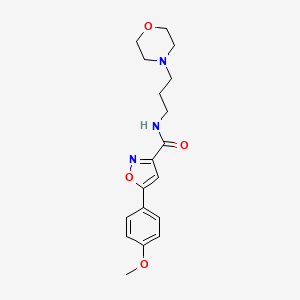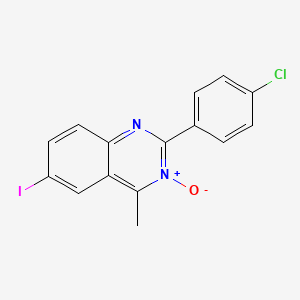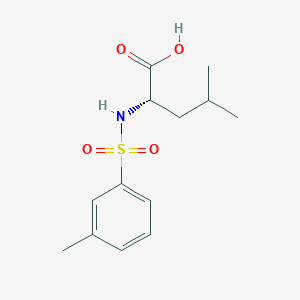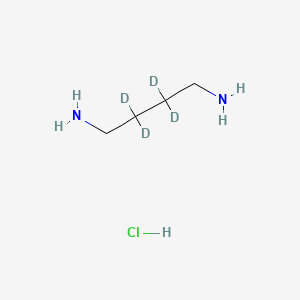
1,4-Butane-2,2,3,3-d4-diamine, dihydrochloride (9CI); 1,4-Butane-2,2,3,3-d4-diamine 2HCl; 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride; 1,4-Diaminobutane-2,2,3,3-D4 dihydrochloride; 1,4-Diaminobutane-d4 dihydrochloride; Putrescine-d4 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,4-Diaminobutane-d4 (dihydrochloride) can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid . The reaction typically involves the following steps:
Synthesis of 1,4-Diaminobutane: This can be achieved through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase.
Deuterium Labeling: The hydrogen atoms in 1,4-diaminobutane are replaced with deuterium atoms to obtain 1,4-diaminobutane-d4.
Formation of Dihydrochloride Salt: The deuterium-labeled 1,4-diaminobutane is then reacted with hydrochloric acid to form the dihydrochloride salt.
Análisis De Reacciones Químicas
1,4-Diaminobutane-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Diaminobutane-d4 (dihydrochloride) has a wide range of applications in scientific research:
Biology: It is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is employed in pharmacokinetic studies to track the metabolic pathways of drugs.
Industry: It is used in the synthesis of organic compounds, such as pharmaceutical drugs and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Diaminobutane-d4 (dihydrochloride) involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,4-Diaminobutane-d4 (dihydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,4-Diaminobutane (Putrescine) dihydrochloride: The non-deuterated form of the compound.
1,3-Diaminopropane: A similar diamine with one less carbon atom in the chain.
Cadaverine: Another diamine with a similar structure but different biological roles.
The deuterium labeling in 1,4-Diaminobutane-d4 (dihydrochloride) provides unique advantages in research, such as improved stability and distinct mass spectrometric properties .
Propiedades
Fórmula molecular |
C4H13ClN2 |
|---|---|
Peso molecular |
128.64 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuteriobutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H/i1D2,2D2; |
Clave InChI |
BPHGMWVJJCWDPB-PBCJVBLFSA-N |
SMILES isomérico |
[2H]C([2H])(CN)C([2H])([2H])CN.Cl |
SMILES canónico |
C(CCN)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



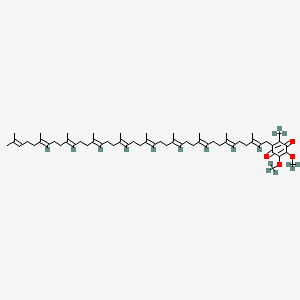
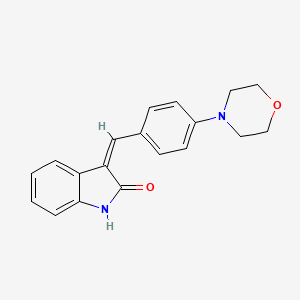
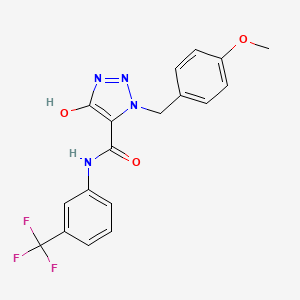
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
